An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylpropyl Benzene Isomers
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylpropyl Benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of trimethylpropyl benzene isomers. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on these compounds for their work. This document summarizes key physical constants, spectroscopic data, and chemical reactivity, supported by experimental methodologies and visual diagrams to facilitate understanding and application in a laboratory setting.
Physical Properties of Trimethylpropyl Benzene Isomers
The physical properties of trimethylpropyl benzene isomers are crucial for their identification, separation, and handling in experimental procedures. These properties are influenced by the substitution pattern of the methyl and propyl groups on the benzene ring. The following tables summarize the available quantitative data for various isomers.
Table 1: Physical Constants of Trimethylpropyl Benzene Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 1,2,3-Trimethyl-4-propylbenzene | C₁₂H₁₈ | 162.27 | Not Available | Not Available | Not Available |
| 1,2,4-Trimethyl-5-propylbenzene | C₁₂H₁₈ | 162.27 | 227[1] | 0.887[1] | 1.510[1] |
| 1,3,5-Trimethyl-2-propylbenzene | C₁₂H₁₈ | 162.27 | Not Available | Not Available | Not Available |
Spectroscopic Data for Isomer Identification
Spectroscopic techniques are essential for the structural elucidation and identification of trimethylpropyl benzene isomers. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are powerful tools for this purpose.
Gas Chromatography (GC)
Gas chromatography is a primary technique for separating and identifying volatile organic compounds like trimethylpropyl benzene isomers. The retention of each isomer on a GC column is characterized by its Kovats retention index (I), which is a dimensionless unit that compares the retention time of a compound to that of linear alkanes.
Table 2: Kovats Retention Indices for Trimethylpropyl Benzene Isomers
| Isomer | Stationary Phase | Kovats Index (I) |
| 1,3,5-Trimethyl-2-propylbenzene | Standard non-polar | 1263 |
| 1,3,5-Trimethyl-2-propylbenzene | Standard polar | 1507, 1507.4 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The fragmentation of alkylbenzenes in MS is a complex process that can involve rearrangements. The molecular ion peak (M+) for trimethylpropyl benzene isomers is expected at m/z 162. Common fragmentation patterns for alkylbenzenes involve the loss of alkyl radicals. For instance, a prominent peak at m/z 91 often corresponds to the tropylium ion ([C₇H₇]⁺), which is a common fragment for compounds containing a benzyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum of trimethylpropyl benzene isomers will show distinct signals for the aromatic protons, the benzylic protons (if any), and the protons of the methyl and propyl groups. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for determining the substitution pattern on the benzene ring.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons can also help in distinguishing between different isomers. For example, the ¹³C NMR spectrum of 1,3,5-trimethyl-2-propylbenzene has been reported in the literature.
Chemical Properties and Reactivity
The chemical reactivity of trimethylpropyl benzene isomers is largely dictated by the electron-donating nature of the alkyl substituents, which activate the aromatic ring towards electrophilic substitution reactions.
Oxidation
The alkyl side chains of trimethylpropyl benzene isomers can be oxidized under strong oxidizing conditions. For example, treatment with hot, alkaline potassium permanganate (KMnO₄) followed by acidification will typically oxidize the propyl and methyl groups to carboxylic acids. The specific products will depend on the starting isomer. It is important to note that for oxidation of the propyl group to occur, there must be at least one hydrogen atom on the benzylic carbon.
Nitration
Nitration of trimethylpropyl benzene isomers can be achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The nitro group (NO₂) is introduced onto the aromatic ring via an electrophilic aromatic substitution mechanism. The positions of nitration are directed by the activating and ortho-, para-directing effects of the alkyl groups. A mixture of isomeric nitrated products is expected.
Halogenation
Halogenation, such as bromination or chlorination, can also be carried out on the aromatic ring of trimethylpropyl benzene isomers. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. Similar to nitration, the positions of halogenation are influenced by the directing effects of the existing alkyl substituents, leading to a mixture of halogenated isomers.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of trimethylpropyl benzene isomers.
Synthesis via Friedel-Crafts Alkylation
A common method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. For the synthesis of trimethylpropyl benzene isomers, a trimethylbenzene isomer could be reacted with a propyl halide (e.g., 1-chloropropane or 2-chloropropane) in the presence of a catalyst like aluminum chloride.
General Protocol for Friedel-Crafts Alkylation:
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen trimethylbenzene isomer in a suitable inert solvent (e.g., dichloromethane or carbon disulfide).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise while stirring.
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Alkyl Halide Addition: Slowly add the propyl halide to the reaction mixture.
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Reaction: Allow the reaction to stir at a controlled temperature (which may range from 0°C to room temperature or higher, depending on the specific reactants) for a specified period.
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Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
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Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired trimethylpropyl benzene isomer.
Note: Carbocation rearrangements are a common side reaction in Friedel-Crafts alkylation, which can lead to a mixture of isomeric products.
Isomer Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for GC-MS Analysis:
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Sample Preparation: Prepare a dilute solution of the trimethylpropyl benzene isomer mixture in a volatile solvent such as hexane or dichloromethane.
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GC Conditions:
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Column: Use a non-polar or a polar capillary column suitable for the separation of aromatic hydrocarbons (e.g., a column with a stationary phase like OV-101 or Carbowax 20M).
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Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).
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Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min) to achieve good separation of the isomers.
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Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.
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MS Conditions:
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Ionization Mode: Use electron ionization (EI) at a standard energy (e.g., 70 eV).
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Mass Range: Scan a mass range that includes the molecular ion of the analytes (e.g., m/z 40-300).
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Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of each eluting peak.
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Data Analysis: Identify the isomers based on their retention times and by comparing their mass spectra to library databases or known standards.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of trimethylpropyl benzene isomers.
Caption: Workflow for the synthesis and analysis of trimethylpropyl benzene isomers.
Caption: General mechanism of electrophilic aromatic substitution on a trimethylpropyl benzene isomer.
